molecular formula C7H9N B588171 4-Toluidine-d7 (Major) CAS No. 68693-08-3

4-Toluidine-d7 (Major)

Cat. No.: B588171
CAS No.: 68693-08-3
M. Wt: 114.199
InChI Key: RZXMPPFPUUCRFN-AAYPNNLASA-N
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Description

4-Toluidine-d7 (Major) is a deuterated form of 4-toluidine, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope in various scientific research applications, particularly in the field of proteomics. The molecular formula of 4-Toluidine-d7 (Major) is C7H2D7N, and it has a molecular weight of 114.20 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Toluidine-d7 (Major) typically involves the deuteration of 4-toluidine. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration of the hydrogen atoms.

Industrial Production Methods

In an industrial setting, the production of 4-Toluidine-d7 (Major) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Toluidine-d7 (Major) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of 4-Toluidine-d7 (Major) to 4-nitrotoluene-d7 using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The reduction of 4-Toluidine-d7 (Major) can lead to the formation of 4-methylcyclohexylamine-d7 using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur, where the amino group of 4-Toluidine-d7 (Major) is replaced by other functional groups using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Bromine (Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 4-Nitrotoluene-d7

    Reduction: 4-Methylcyclohexylamine-d7

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Toluidine-d7 (Major) has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylaniline-d7
  • 4-Aminotoluene-d7
  • 4-Methylbenzenamine-d7

Uniqueness

4-Toluidine-d7 (Major) is unique due to its high degree of deuteration, which provides enhanced stability and sensitivity in analytical applications. Compared to its non-deuterated counterparts, 4-Toluidine-d7 (Major) offers improved performance in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMPPFPUUCRFN-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858491
Record name 4-(~2~H_3_)Methyl(~2~H_4_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68693-08-3
Record name 4-(~2~H_3_)Methyl(~2~H_4_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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